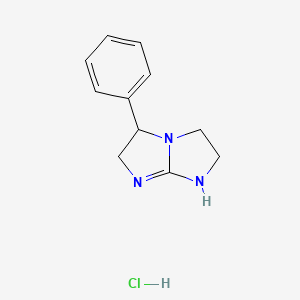
Imafen hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imafen hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is known for its applications in various scientific fields, particularly in the treatment of type 2 diabetes. This compound is a member of the glimins class of drugs, which are tetrahydrotriazine-containing oral antidiabetic agents. This compound has gained attention due to its unique mechanism of action and its potential to address multiple components of diabetes-associated pathology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imafen hydrochloride involves the chemical modification of a lead molecule identified through in vivo phenotypic screening based on rodent anti-hyperglycemic effectiveness.
Industrial Production Methods: In industrial settings, this compound is produced using a series of chemical reactions that ensure high yield and purity. The process often involves wet granulation techniques, where the active ingredient is combined with excipients to form tablets. The formulation is optimized to achieve rapid therapeutic action and minimal side effects .
Análisis De Reacciones Químicas
Types of Reactions: Imafen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Imafen hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of tetrahydrotriazine derivatives.
Biology: It is used to investigate the biological pathways involved in glucose metabolism and insulin resistance.
Medicine: It is primarily used in the treatment of type 2 diabetes, where it helps to lower blood glucose levels and improve mitochondrial bioenergetics.
Industry: It is used in the formulation of oral antidiabetic medications, contributing to the development of new therapeutic agents
Mecanismo De Acción
Imafen hydrochloride exerts its effects by targeting mitochondrial bioenergetics. It improves insulin resistance and enhances β-cell function, leading to better glucose regulation. The compound is absorbed through organic cation transporters and distributed to various organs and tissues. It is excreted unchanged in urine, indicating minimal metabolism. The molecular targets include mitochondrial enzymes and transporters involved in glucose metabolism .
Comparación Con Compuestos Similares
Imeglimin: Another member of the glimins class, used for the treatment of type 2 diabetes.
Metformin: A widely used antidiabetic agent that improves insulin sensitivity.
Pioglitazone: A thiazolidinedione that enhances insulin sensitivity by activating peroxisome proliferator-activated receptors
Uniqueness of Imafen Hydrochloride: this compound is unique due to its multi-target mechanism of action, which addresses multiple components of diabetes-associated pathology. Unlike other antidiabetic agents, it improves mitochondrial bioenergetics and targets multiple organ systems affected by type 2 diabetes .
Propiedades
Número CAS |
53361-28-7 |
|---|---|
Fórmula molecular |
C11H14ClN3 |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |
Clave InChI |
OGFIMJLYLLFOPU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)
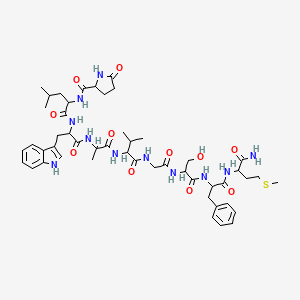
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
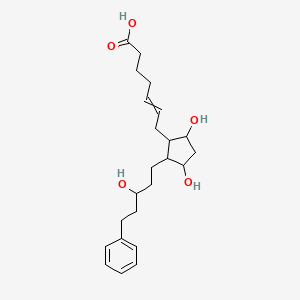


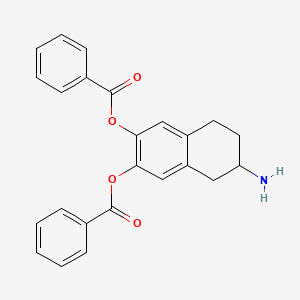
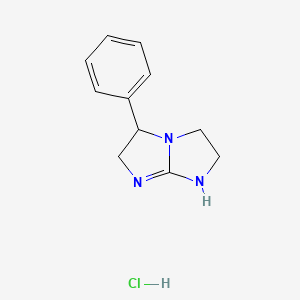
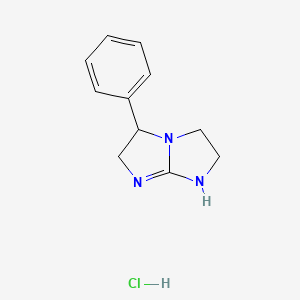
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
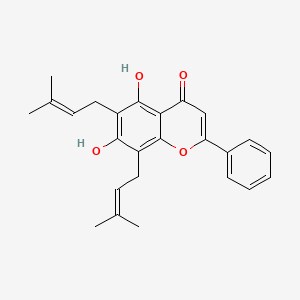
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
